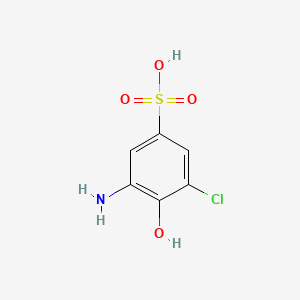

3-Amino-5-chloro-4-hydroxybenzenesulfonic acid

Description

Propriétés

IUPAC Name |

3-amino-5-chloro-4-hydroxybenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO4S/c7-4-1-3(13(10,11)12)2-5(8)6(4)9/h1-2,9H,8H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGTXBWMKRGHPDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)O)Cl)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6064032 | |

| Record name | Benzenesulfonic acid, 3-amino-5-chloro-4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5857-94-3 | |

| Record name | 1-Amino-3-chloro-2-hydroxy-5-benzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5857-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-4-hydroxymetanilic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005857943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 3-amino-5-chloro-4-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 3-amino-5-chloro-4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-5-chloro-4-hydroxybenzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.984 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-AMINO-5-CHLORO-4-HYDROXYBENZENESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UTG72D92WW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-chloro-4-hydroxybenzenesulfonic acid typically involves the sulfonation of 3-Amino-5-chloro-4-hydroxybenzene. The reaction conditions often require the use of sulfuric acid as a sulfonating agent under controlled temperature conditions to ensure the selective introduction of the sulfonic acid group .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction parameters are crucial for large-scale synthesis. The purification of the final product is typically achieved through crystallization or recrystallization techniques .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Amino-5-chloro-4-hydroxybenzenesulfonic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of corresponding amines.

Substitution: Formation of substituted derivatives with various functional groups.

Applications De Recherche Scientifique

Chemistry

In the realm of chemistry, 3-Amino-5-chloro-4-hydroxybenzenesulfonic acid serves as an important intermediate in the synthesis of dyes and pigments. Its functional groups allow for versatile chemical modifications, making it valuable for organic synthesis.

Synthesis Routes:

- Typically synthesized through the sulfonation of 3-Amino-5-chloro-4-hydroxybenzene using sulfuric acid as a sulfonating agent under controlled conditions.

Biology

This compound is utilized in biological research as a substrate in biochemical assays and studies of enzyme interactions. Its structural features enable participation in oxidation-reduction reactions, making it useful for probing enzyme activity.

Case Study: Enzyme Activity Assay

In studies assessing glycoside oxidases, this compound was employed to evaluate oxidation processes involved in glycoside metabolism. The results indicated a significant increase in enzymatic activity when used as a substrate.

Medicine

Research has explored the potential therapeutic properties of derivatives of this compound, particularly its antimicrobial and anti-inflammatory activities.

Antimicrobial Properties:

Research indicates that derivatives exhibit potential antimicrobial activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound could serve as a basis for developing new antimicrobial agents.

Anti-inflammatory Effects:

Preliminary studies have suggested that this compound may reduce pro-inflammatory cytokines in cell cultures, indicating potential therapeutic use in inflammatory diseases.

Industrial Applications

In industrial settings, this compound is used to manufacture specialty chemicals such as surfactants and corrosion inhibitors. Its stability and reactivity make it suitable for various applications in chemical manufacturing processes.

Chemical Reactions:

The compound undergoes several types of reactions:

- Oxidation: Hydroxy group can be oxidized to form quinones.

- Reduction: Nitro groups can be reduced to amino groups.

- Substitution: Chloro groups can be substituted by nucleophiles.

Mécanisme D'action

The mechanism of action of 3-Amino-5-chloro-4-hydroxybenzenesulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxy groups can form hydrogen bonds with active sites, while the chloro group may participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .

Comparaison Avec Des Composés Similaires

Key Research Findings

- Reactivity: The sulfonic acid group in this compound enables electrophilic substitution reactions critical for azo dye formation, outperforming carboxylic acid analogs in acidic conditions .

- Solubility : Sodium salts (e.g., CAS 6627-59-4) exhibit superior aqueous solubility compared to their acid forms, facilitating large-scale industrial applications .

- Biological Activity : Pyrazole-containing derivatives (e.g., CAS 68227-68-9) show promise in medicinal chemistry due to their ability to interact with biological targets like ion channels or enzymes .

Activité Biologique

3-Amino-5-chloro-4-hydroxybenzenesulfonic acid (CAS Number: 5857-94-3) is an organic compound with the molecular formula C6H6ClNO4S. This compound is notable for its diverse applications across chemistry, biology, and medicine, primarily due to its functional groups that facilitate various biochemical interactions. This article focuses on its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.

The compound features three significant functional groups: an amino group (-NH2), a chloro group (-Cl), and a hydroxy group (-OH), all attached to a benzenesulfonic acid backbone. These groups contribute to its reactivity and interactions with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C6H6ClNO4S |

| Molecular Weight | 201.63 g/mol |

| Solubility | Soluble in water |

| pKa | ~7.5 |

Enzyme Interactions

This compound is utilized as a substrate in various biochemical assays, particularly in studying enzyme mechanisms. Its structural features allow it to participate in oxidation-reduction reactions, making it valuable for probing enzyme activity.

Case Study: Enzyme Activity Assay

In a study examining the activity of glycoside oxidases, this compound was employed to assess the oxidation processes involved in glycoside metabolism. The results indicated a significant increase in enzymatic activity when this compound was used as a substrate, highlighting its role as a biochemical probe .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit potential antimicrobial activity. This has led to investigations into its efficacy against various bacterial strains.

Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound could serve as a basis for developing new antimicrobial agents .

Anti-inflammatory Effects

Preliminary studies have suggested that this compound may exhibit anti-inflammatory properties. This is particularly relevant in conditions characterized by oxidative stress and inflammation.

Research Findings

A study investigating the compound's effects on inflammatory markers in cell cultures demonstrated a reduction in pro-inflammatory cytokines when treated with this compound, indicating its potential therapeutic use in inflammatory diseases .

The exact biochemical pathways influenced by this compound are not fully elucidated. However, it is known to interact with various enzymes involved in oxidative stress response and metabolic pathways.

Biochemical Pathways

- Oxidation Reactions : The hydroxy group can be oxidized to form quinones.

- Reduction Reactions : The chloro group can undergo nucleophilic substitution reactions.

- Enzyme Inhibition : Potential inhibition of enzymes involved in inflammatory pathways has been noted.

Q & A

Q. What are the optimal synthetic routes for 3-amino-5-chloro-4-hydroxybenzenesulfonic acid, and how can reaction conditions be controlled to improve yield and purity?

The synthesis typically involves sulfonation of 3-amino-5-chloro-4-hydroxybenzene using concentrated sulfuric acid under controlled temperatures (50–70°C) to ensure selective introduction of the sulfonic acid group . Post-synthesis purification via crystallization or recrystallization in aqueous ethanol enhances purity (>95%). For large-scale production, continuous flow processes with catalytic systems (e.g., SO₃-based sulfonation) are recommended to minimize side reactions .

Q. How can researchers characterize the functional group reactivity of this compound, particularly the chloro, amino, and hydroxy substituents?

- Chloro group : Nucleophilic aromatic substitution (e.g., with amines or thiols) under basic conditions (pH 10–12) at 80–100°C .

- Amino group : Acylation or diazotization in HCl/NaNO₂ at 0–5°C, followed by coupling with phenolic compounds .

- Hydroxy group : Oxidation with KMnO₄ in acidic media yields quinones, while alkylation with methyl iodide under alkaline conditions produces ether derivatives . Reactivity trends: The para-positioning of amino and hydroxy groups relative to the sulfonic acid enhances electrophilic substitution rates compared to meta-substituted analogs .

Q. What analytical techniques are recommended for structural confirmation and purity assessment?

- HPLC-MS : Quantifies impurities using a C18 column (0.1% formic acid in water/acetonitrile gradient) and monitors [M-H]⁻ ions (m/z 222.57) .

- FTIR : Key peaks include S=O stretching (1180–1200 cm⁻¹), NH₂ bending (1600 cm⁻¹), and OH stretching (3200–3400 cm⁻¹) .

- ¹H/¹³C NMR : Aromatic protons (δ 6.8–7.5 ppm), NH₂ (δ 5.2 ppm), and sulfonic acid carbon (δ 125–130 ppm) .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of reactions involving this compound?

The electron-withdrawing sulfonic acid group deactivates the benzene ring, directing substituents to the meta position. However, the amino group’s electron-donating effect promotes ortho/para substitution in competitive reactions. For example, nitration occurs preferentially at the 2-position (relative to the amino group) due to resonance stabilization . Computational studies (DFT calculations) are recommended to predict regioselectivity in novel reactions .

Q. What experimental strategies can resolve contradictions in reported biochemical activity data (e.g., enzyme inhibition vs. activation)?

- Dose-response assays : Test concentrations from 1 nM to 100 µM to identify biphasic effects.

- Buffer optimization : Adjust pH (5.5–8.5) and ionic strength to mimic physiological conditions, as the compound’s solubility and charge state (pKa: NH₂ ≈ 4.5, OH ≈ 9.8) affect interactions .

- Competitive inhibition assays : Use labeled substrates (e.g., fluorescent ATP analogs) to distinguish binding mechanisms .

Q. How can environmental factors (pH, temperature) impact the stability of this compound in aqueous solutions?

- pH : Stable at pH 2–6; degradation accelerates above pH 7 due to sulfonic acid group hydrolysis.

- Temperature : Store at 4°C for long-term stability. Above 40°C, decomposition products (e.g., sulfonic acid dimers) form within 72 hours .

- Light exposure : UV-Vis studies show photodegradation under 254 nm light; use amber vials for storage .

Q. What methodologies are suitable for studying its potential as a metal chelator or catalyst in coordination chemistry?

- Potentiometric titration : Determine stability constants with transition metals (e.g., Cu²⁺, Fe³⁺) in 0.1 M KCl at 25°C .

- X-ray crystallography : Resolve coordination geometries using single crystals grown from DMSO/water mixtures .

- Electrochemical analysis : Cyclic voltammetry in acetonitrile reveals redox-active metal complexes (e.g., Fe²⁺/Fe³⁺ at E₁/₂ = 0.45 V) .

Methodological Guidance

Q. How to design kinetic studies for sulfonation reactions involving this compound?

- In-situ monitoring : Use FTIR or Raman spectroscopy to track sulfonic acid group formation (1200 cm⁻¹ band intensity).

- Rate law determination : Vary concentrations of sulfuric acid (0.5–2.0 M) and substrate (0.1–0.5 M) at 60°C. First-order kinetics are typical .

- Activation energy : Calculate via Arrhenius plots (ln k vs. 1/T) between 40–80°C .

Q. What computational tools can predict the compound’s interactions with biological targets?

- Molecular docking (AutoDock Vina) : Simulate binding to enzymes (e.g., tyrosinase or COX-2) using PDB structures.

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.